molecular formula C13H11F3N2O2 B608702 4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one CAS No. 1425511-32-5

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Cat. No. B608702
M. Wt: 284.24
InChI Key: QBQMUMMSYHUDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-amino acid oxidase (DAAO) inhibitor

Scientific Research Applications

Cardiovascular and Cardiotonic Properties

The compound has been investigated for its cardiovascular effects and potential as a cardiotonic agent. Research indicates that it may offer positive inotropic effects without causing an elevation in heart rate or excessive hypotension. Its high oral bioavailability suggests its potential utility in the pharmacological treatment of congestive heart failure (Yoshimura et al., 1999).

Anti-inflammatory and Antinociceptive Properties

Studies show that certain pyridazinone compounds, including this derivative, may act as potent and selective COX-2 inhibitors. They have exhibited significant anti-inflammatory and antinociceptive effects in various animal models, suggesting their potential use in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Antihypertensive and Antithrombotic Activities

The compound has demonstrated significant oral antihypertensive activity in rat models. Moreover, it and its derivatives have shown antithrombotic activities comparable to or greater than that of aspirin, indicating its potential use in managing hypertension and thrombotic conditions (Barlocco et al., 1987).

Antihyperglycemic Effects

Pyridazinone derivatives have been explored for their antihyperglycemic effects in diabetic models. They are believed to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, marking them as a new class of antihyperglycemic agents (Kees et al., 1996).

Local Anti-inflammatory and Behavioral Effects

Research on PDE4 inhibitors, a class to which this compound belongs, shows promising local anti-inflammatory effects in mouse models of acute inflammation. The compound also shows potential for behavioral studies, with some derivatives not affecting nociceptive threshold or locomotor performance in mice, suggesting their suitability for further studies and potential development as an anti-inflammatory drug for human use (Pieretti et al., 2006).

Anticonvulsant Activity

The compound and its derivatives have been evaluated for their anticonvulsant activity, showing potential as effective agents in this regard. Structure-activity relationship studies suggest that hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring contribute to the anticonvulsant potency of these compounds (Xu et al., 1991).

properties

CAS RN

1425511-32-5

Product Name

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.24

IUPAC Name

4-hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin- 3(2H)-one

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

InChI Key

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

O=C1C(O)=CC(CCC2=CC=C(C(F)(F)F)C=C2)=NN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 2
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 3
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.